4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid
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Overview
Description
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid is a chemical compound with the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol . It is primarily used in research and has applications in various scientific fields. This compound is known for its unique structure, which includes an oxazole ring and a benzoic acid moiety.
Preparation Methods
The synthesis of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid typically involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amido group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial properties, is ongoing.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
4-(5-Methyl-1,2-oxazole-4-amido)benzoic acid can be compared with similar compounds such as:
4-(5-Methyl-1,2-oxazole-4-carboxamido)benzoic acid: Similar structure but with a carboxamido group instead of an amido group.
4-(5-Methyl-1,2-oxazole-4-amido)phenylacetic acid: Similar structure but with a phenylacetic acid moiety instead of a benzoic acid moiety.
4-(5-Methyl-1,2-oxazole-4-amido)benzamide: Similar structure but with a benzamide moiety instead of a benzoic acid moiety.
Properties
IUPAC Name |
4-[(5-methyl-1,2-oxazole-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-7-10(6-13-18-7)11(15)14-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTADVWQJRLHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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